molecular formula C13H11FN2O3 B2937083 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 686272-49-1

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B2937083
CAS No.: 686272-49-1
M. Wt: 262.24
InChI Key: NZCWSVNDWPYQNJ-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol It is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(4-fluorophenyl)-6-oxopyridazine. Finally, the pyridazine derivative undergoes a reaction with bromoacetic acid to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring are key structural features that enable the compound to bind to these targets and modulate their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-6-oxopyridazine: Lacks the propanoic acid moiety.

    3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid: Contains a chlorine atom instead of a fluorine atom.

    3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid: Contains a methyl group instead of a fluorine atom.

Uniqueness

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCWSVNDWPYQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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